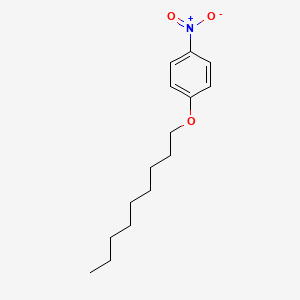

p-Nitrophenyl nonyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-nonoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSCIQUWVGKSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10235780 | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86702-46-7 | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl nonyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10235780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Nitrophenyl Nonyl Ether: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of p-Nitrophenyl nonyl ether, a chemical compound of interest to researchers and professionals in organic synthesis, materials science, and drug development. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, grounded in established scientific principles and supported by relevant literature.

Introduction to this compound

This compound, systematically named 1-nitro-4-(nonyloxy)benzene, is an aromatic ether characterized by a nonyl chain linked to a p-nitrophenyl group.[1] The presence of the electron-withdrawing nitro group and the long alkyl chain imparts a unique combination of properties to the molecule, influencing its solubility, reactivity, and potential applications. This guide aims to serve as a detailed resource for scientists looking to understand and utilize this compound in their research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application. The key identifiers and properties of this compound are summarized below.

Core Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-nitro-4-(nonyloxy)benzene | [1] |

| CAS Number | 86702-46-7 | [1] |

| Molecular Formula | C15H23NO3 | [1] |

| Molecular Weight | 265.35 g/mol | [1] |

| Appearance | Not explicitly documented, likely a solid at room temperature based on similar compounds. | N/A |

| Calculated logP | 5.8 | [1] |

| Calculated Water Solubility | -5.59 (log10 mol/L) | [2] |

Note: Some physical properties are calculated values and should be confirmed experimentally for critical applications.

Ethers, in general, have lower boiling points than alcohols of comparable molecular weight due to the absence of hydrogen bonding between ether molecules.[3] However, the boiling point of this compound is expected to be significantly higher than that of simple ethers due to its larger molecular mass and the polarity imparted by the nitro group. Its solubility in water is predicted to be low, a common characteristic for ethers with long alkyl chains, which dominate the molecule's overall polarity.[3] Conversely, it is expected to be soluble in common organic solvents.[3]

Spectroscopic Signature

Spectroscopic analysis is crucial for the identification and characterization of this compound.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the p-substituted benzene ring, likely appearing as two doublets in the downfield region (around 6.9-8.2 ppm). The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) would be deshielded and appear in the range of 3.4-4.5 ppm.[5][6] The remaining protons of the nonyl chain would appear as a series of multiplets in the upfield region (around 0.8-1.8 ppm), with the terminal methyl group appearing as a triplet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the nitro group and the carbon attached to the ether oxygen being significantly shifted. Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C-O stretching vibration for the ether linkage, typically found in the 1000-1300 cm⁻¹ region.[5] Additionally, strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of aromatic C-H and aliphatic C-H stretching vibrations will also be evident.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 265.[1] Fragmentation patterns would likely involve cleavage of the ether bond and loss of the nitro group.

Synthesis and Reactivity

Synthetic Approach: The Williamson Ether Synthesis

The most common and straightforward method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Two primary variations of this approach are feasible:

-

Reaction of p-nitrophenoxide with a nonyl halide: This is the preferred route. p-Nitrophenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the p-nitrophenoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of a nonyl halide (e.g., 1-bromononane).

-

Reaction of sodium nonyloxide with p-nitrochlorobenzene: While possible, this route is generally less favored due to the reduced reactivity of the aryl halide towards nucleophilic aromatic substitution. However, under forcing conditions or with the aid of a catalyst, this reaction can proceed. A similar procedure is documented for the synthesis of p-nitrodiphenyl ether, which utilizes a copper catalyst.[7]

Below is a detailed, self-validating experimental protocol for the synthesis of this compound via the first approach.

Experimental Protocol: Synthesis of this compound

-

Reagents and Materials:

-

p-Nitrophenol

-

1-Bromononane

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq), 1-bromononane (1.1 eq), and potassium carbonate (2.0 eq).

-

Add a sufficient volume of anhydrous acetone to dissolve the reactants and allow for efficient stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (p-nitrophenol) is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted p-nitrophenol) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Validation: The purity and identity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) as described in section 2.2. The obtained spectra should match the expected patterns for this compound.

-

Caption: Workflow for the synthesis of this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the three main components of the molecule: the nitro group, the aromatic ring, and the ether linkage.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. This transformation yields 4-(nonyloxy)aniline, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and polymers.

-

Electrophilic Aromatic Substitution: The p-nitrophenyl group is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitro group. Further substitution on the aromatic ring is therefore challenging.

-

Nucleophilic Aromatic Substitution: While the ether oxygen is an activating group, the presence of the strongly deactivating nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, the ether linkage itself is generally stable under these conditions.

-

Cleavage of the Ether Linkage: Ether linkages are generally robust. However, the ether bond in this compound can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI). The presence of the nitro group may also influence the stability of the ether linkage under specific enzymatic or photochemical conditions. For instance, o-nitrobenzyl ethers are known to be photocleavable, a property utilized in drug delivery systems.[8]

Applications in Research and Development

The unique structure of this compound lends itself to several potential applications, particularly in the fields of biochemistry and drug discovery.

-

Enzyme Assays: p-Nitrophenyl esters are widely used as substrates in enzymatic assays, where the release of p-nitrophenolate upon hydrolysis can be conveniently monitored spectrophotometrically.[9] While this compound is not an ester, its structural similarity to these substrates suggests it could be investigated as a potential substrate or inhibitor for certain classes of enzymes, particularly those that process long-chain hydrophobic molecules.

-

Drug Development and Medicinal Chemistry: The broader class of nitrophenyl ethers has garnered interest in medicinal chemistry. For example, certain nitrophenyl ether compounds have been patented as PD-1/PD-L1 inhibitors for cancer immunotherapy.[10] The long nonyl chain in this compound could be exploited to enhance membrane permeability or to target specific hydrophobic pockets in proteins. Furthermore, the nitroaromatic moiety is a known pharmacophore in some drug classes, although its potential for toxicity must be carefully evaluated.

-

Probes for Biological Systems: The combination of a hydrophobic tail and a polar, spectroscopically active headgroup makes this compound a candidate for use as a molecular probe to study biological membranes or the hydrophobic interiors of proteins.

Safety and Handling

-

Potential Hazards: Based on data for p-nitrophenol, this compound should be considered potentially toxic if swallowed and harmful in contact with skin or if inhaled.[11] Prolonged or repeated exposure may cause organ damage.[12] Nitroaromatic compounds can also be associated with methemoglobinemia.

-

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

-

Dispose of waste in accordance with local, state, and federal regulations.

-

It is imperative to consult the most recent Safety Data Sheet (SDS) for this compound before handling the compound.

Conclusion

This compound is a versatile molecule with a rich chemical profile. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. The interplay of its hydrophobic nonyl chain and its electron-deficient nitroaromatic ring opens up avenues for its application in diverse areas, from synthetic chemistry to the life sciences. As with any chemical compound, a thorough understanding of its properties and a commitment to safe handling practices are essential for its successful and responsible use in research and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 86702-46-7). [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. p-NITRODIPHENYL ETHER. [Link]

-

Cheméo. Chemical Properties of Bis(p-nitrophenyl) ether (CAS 101-63-3). [Link]

-

ChemBK. Ethyl p-nitrophenyl ether. [Link]

-

PubChem. p-Nitrophenyl o-tolyl ether. National Center for Biotechnology Information. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

-

National Institute of Standards and Technology. Bis(p-nitrophenyl) ether. NIST Chemistry WebBook. [Link]

-

Redox. Safety Data Sheet Polyethylene glycol nonylphenol ether. [Link]

-

ScienceDirect. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]

-

Chemistry LibreTexts. Physical Properties of Ether. [Link]

-

National Center for Biotechnology Information. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. [Link]

-

WIPO Patentscope. WO/2021/148043 NITROPHENYL ETHER COMPOUND, PREPARATION METHOD THEREFOR, PHARMACEUTICAL COMPOSITION THEREOF, AND USE THEREOF. [Link]

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link]

Sources

- 1. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. dept.harpercollege.edu [dept.harpercollege.edu]

An In-depth Technical Guide to the Synthesis and Characterization of p-Nitrophenyl nonyl ether

Abstract

This guide provides a comprehensive, technically detailed framework for the synthesis and rigorous characterization of p-Nitrophenyl nonyl ether. Developed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles governing the selection of reagents, reaction conditions, and analytical methods. We present a validated protocol based on the Williamson ether synthesis, a classic and robust method for forming the ether linkage. The subsequent characterization cascade, employing spectroscopic and chromatographic techniques, ensures the unequivocal confirmation of the target molecule's identity, purity, and structural integrity. All methodologies are presented with an emphasis on safety, reproducibility, and the generation of high-quality, reliable data.

Introduction

This compound (4-Nitrophenyl nonyl ether) is an organic molecule of interest in various chemical and biological research areas. Its structure, featuring a polar nitrophenyl head and a long, nonpolar nonyl tail, gives it unique physicochemical properties. This amphiphilic character makes it a useful substrate for certain enzymatic assays, a model compound for studying hydrophobic interactions, and a potential building block in the synthesis of more complex molecules, including surfactants and liquid crystals.

The synthesis of this ether is most effectively achieved through the Williamson ether synthesis, a cornerstone reaction in organic chemistry.[1] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[2] This guide will detail a reliable protocol for this synthesis, followed by a multi-faceted analytical approach to confirm the product's structure and purity, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Methodology: The Williamson Ether Synthesis

The Williamson ether synthesis is the chosen method due to its high reliability, broad applicability, and the commercial availability of the starting materials.[1] The reaction proceeds via an SN2 mechanism, where the deprotonated p-nitrophenol (the p-nitrophenoxide) acts as the nucleophile, attacking the primary carbon of 1-bromononane and displacing the bromide leaving group.[3]

Reaction Scheme:

Mechanistic Considerations & Reagent Selection

-

Substrates : p-Nitrophenol is chosen as the phenolic component. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base. 1-Bromononane is an excellent substrate for S

N2 reactions because it is a primary alkyl halide, which minimizes the competing E2 elimination side reaction.[2] -

Base : Anhydrous potassium carbonate (K₂CO₃) is a suitable and commonly used base for this reaction.[4] It is strong enough to deprotonate the acidic p-nitrophenol to form the reactive phenoxide nucleophile but is not so harshly basic that it promotes unwanted side reactions. It is also easy to handle (non-hygroscopic) and can be removed by simple filtration after the reaction.[5][6]

-

Solvent : Acetone or N,N-Dimethylformamide (DMF) are excellent solvent choices.[1] As polar aprotic solvents, they effectively dissolve the ionic phenoxide intermediate and the alkyl halide, but they do not solvate the nucleophile so strongly as to hinder its reactivity. This enhances the rate of the S

N2 reaction.[3]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purpose |

| p-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.0 eq | Starting Material |

| 1-Bromononane | C₉H₁₉Br | 207.15 | 1.1 eq | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 eq | Base |

| Acetone | C₃H₆O | 58.08 | ~10 mL / mmol | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | Extraction Solvent |

| Saturated NaCl (aq) | NaCl | 58.44 | As needed | Aqueous Wash |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent |

Step-by-Step Synthesis Protocol

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (~10 mL per mmol of p-nitrophenol).

-

Addition of Alkyl Halide : Begin stirring the suspension and add 1-bromononane (1.1 eq) to the flask via syringe.

-

Reaction : Heat the mixture to a gentle reflux (approx. 56°C for acetone) and maintain for 4-8 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a 9:1 Hexane:Ethyl Acetate mixture. The disappearance of the p-nitrophenol spot indicates reaction completion.

-

Workup - Quenching and Extraction : Allow the reaction mixture to cool to room temperature. Filter off the solid potassium carbonate and salts, washing the solid with a small amount of acetone. Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.

-

Liquid-Liquid Extraction : Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (to remove any unreacted p-nitrophenol), water, and finally with saturated aqueous NaCl (brine).

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

Purification by Recrystallization

The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization to remove residual starting materials and byproducts.

-

Solvent Selection : A mixture of ethanol and water is often a suitable solvent system. The product should be highly soluble in hot ethanol and poorly soluble in cold water.[7][8]

-

Procedure : Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask. Once fully dissolved, slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and clarify the solution.

-

Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol/water.[7]

-

Drying : Dry the crystals in a vacuum oven to remove residual solvent. Determine the final yield and melting point.

Safety & Handling Precautions

-

p-Nitrophenol : Toxic if swallowed, harmful in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[9][10][11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13]

-

1-Bromononane : Causes skin and eye irritation. Handle with care, using appropriate PPE.

-

Acetone/Dichloromethane : Volatile and flammable solvents. Work in a fume hood away from ignition sources.

Workflow Diagrams

Product Characterization

Unequivocal characterization is essential to confirm the successful synthesis of the target molecule and assess its purity. A combination of spectroscopic techniques provides complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[14]

Sample Preparation : Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | Doublet | 2H | Ar-H (ortho to NO₂) | Deshielded by the electron-withdrawing nitro group and ether oxygen. |

| ~7.00 | Doublet | 2H | Ar-H (ortho to O-Alkyl) | Shielded relative to the other aromatic protons. |

| ~4.10 | Triplet | 2H | -O-CH₂ - | Deshielded due to attachment to the electronegative oxygen atom. |

| ~1.85 | Multiplet | 2H | -O-CH₂-CH₂ - | Adjacent to the deshielded methylene group. |

| ~1.50-1.20 | Multiplet | 12H | -(CH₂ )₆- | Bulk aliphatic protons in the nonyl chain. |

| ~0.90 | Triplet | 3H | -CH₃ | Terminal methyl group of the nonyl chain. |

Expected ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.0 | Ar-C -O | Quaternary carbon attached to oxygen, deshielded. |

| ~141.5 | Ar-C -NO₂ | Quaternary carbon attached to the nitro group. |

| ~126.0 | Ar-C H (ortho to NO₂) | Aromatic CH carbons deshielded by the nitro group. |

| ~114.5 | Ar-C H (ortho to O-Alkyl) | Aromatic CH carbons shielded by the ether oxygen. |

| ~69.0 | -O-CH₂ - | Aliphatic carbon attached to oxygen. |

| ~31.8 - 22.6 | -(CH₂ )₇- | Bulk aliphatic carbons of the nonyl chain. |

| ~14.1 | -CH₃ | Terminal methyl carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Sample Preparation : A small amount of the solid product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H |

| ~1590, ~1490 | C=C Stretch | Aromatic Ring |

| ~1520, ~1345 | N-O Asymmetric & Symmetric Stretch | Aromatic Nitro Group[15][16] |

| ~1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

The presence of the strong N-O stretching bands and the C-O-C ether bands, combined with the absence of a broad O-H stretch (from ~3200-3500 cm⁻¹), is strong evidence for the formation of the desired product.[17]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.

Expected Results (Electron Ionization - EI) :

-

Molecular Ion (M⁺) : A peak at m/z = 265, corresponding to the molecular weight of C₁₅H₂₃NO₃.[18]

-

Key Fragmentation Patterns :

-

Cleavage of the C-O ether bond is a common fragmentation pathway for aromatic ethers.[19][20]

-

Loss of the nonyl chain (C₉H₁₉) would lead to a fragment corresponding to the p-nitrophenoxy radical at m/z = 138.

-

A prominent peak at m/z = 94, resulting from a rearrangement involving a beta-hydrogen shift, is characteristic of aromatic ethers with longer alkyl chains.[20]

-

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of this compound via the Williamson ether synthesis. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the reaction mechanism. Furthermore, a comprehensive analytical workflow employing ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry has been outlined. The expected data presented in this document serves as a benchmark for researchers to validate their results, ensuring the successful synthesis and unambiguous characterization of the target compound with high purity and confidence.

References

-

Filo. (2023). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from Filo. [Link]

-

ConnectSci. (1963). The Mass Spectra of Phenyl Methyl Ethers. Australian Journal of Chemistry. [Link]

-

Vedantu. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Retrieved from Vedantu. [Link]

-

Organic Syntheses. p-NITRODIPHENYL ETHER. Retrieved from Organic Syntheses. [Link]

-

ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis? Retrieved from ResearchGate. [Link]

-

Wikipedia. Williamson ether synthesis. Retrieved from Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

SlideShare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

-

YouTube. (2020). Mass spectrometry- Fragmentation patterns of phenols & ethers. Retrieved from [Link]

-

Edubirdie. Williamson Ether Synthesis. Retrieved from Edubirdie. [Link]

-

Khan Academy. Williamson ether synthesis. Retrieved from Khan Academy. [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [http://ejournal.upi.edu/index.php/ijost/article/view/1272 interpretación-de-espectros-ir/1272]([Link] interpretación-de-espectros-ir/1272)

-

Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from J&K Scientific LLC. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. Retrieved from Chemistry Steps. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Retrieved from University of Calgary. [Link]

-

Michigan State University. Mass Spectrometry: Fragmentation. Retrieved from Michigan State University. [Link]

-

Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 86702-46-7). Retrieved from [Link]

-

ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Retrieved from ScienceDirect. [Link]

-

ResearchGate. (2019). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from ResearchGate. [Link]

-

ACS Publications. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]

-

Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. Retrieved from Organic Syntheses. [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

NIST. This compound. NIST WebBook. Retrieved from [Link]

-

NIST. This compound. NIST WebBook. Retrieved from [Link]

-

SpectraBase. p-Nitrophenyl propyl ether. Retrieved from SpectraBase. [Link]

-

ScienceDirect. (n.d.). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted). Retrieved from NP-MRD. [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from Royal Society of Chemistry. [Link]

-

YouTube. (2020). Recrystallization. Retrieved from [Link]

-

Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

- Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.

- Google Patents. (n.d.). CA2230921C - Process for the purification of diphenyl ether compounds.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. researchgate.net [researchgate.net]

- 5. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 6. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. lobachemie.com [lobachemie.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. connectsci.au [connectsci.au]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Application of p-Nitrophenyl Derivatives in Biochemical Assays

A Note on p-Nitrophenyl Nonyl Ether: An extensive review of contemporary biochemical literature reveals limited specific applications for this compound as a routine analytical tool. While its chemical properties are documented, its role as a common enzyme substrate or inhibitor is not well-established in peer-reviewed research. However, the broader class of p-nitrophenyl (pNP) derivatives, particularly p-nitrophenyl esters and phosphates, represents a cornerstone of enzyme kinetics and high-throughput screening. This guide will, therefore, focus on the principles and applications of these widely used pNP-based chromogenic substrates, which are likely the subject of interest for researchers in this field.

Introduction: The Utility of Chromogenic p-Nitrophenyl Substrates

In the landscape of biochemical and pharmacological research, the ability to quantify enzyme activity is paramount. p-Nitrophenyl (pNP) derivatives serve as invaluable tools for this purpose. They are synthetic substrates that, upon enzymatic cleavage, release the chromophore p-nitrophenol (or its anionic form, p-nitrophenolate, under alkaline conditions).[1] This product imparts a distinct yellow color to the solution, the intensity of which can be precisely measured using spectrophotometry.[1]

The utility of pNP substrates stems from several key advantages:

-

Simplicity: The assay is straightforward, often requiring only the substrate, enzyme, and a suitable buffer.

-

Sensitivity: The high molar extinction coefficient of p-nitrophenolate allows for the detection of low levels of enzyme activity.

-

Versatility: A wide array of pNP esters, phosphates, and glycosides are available, enabling the study of a diverse range of hydrolase enzymes.

-

High-Throughput Amenability: The colorimetric readout is easily adapted to 96-well or 384-well plate formats, making it ideal for screening large compound libraries for enzyme inhibitors or activators.[2]

This guide provides a comprehensive overview of the mechanism, experimental design, and data interpretation associated with the use of pNP-based substrates in biochemical assays.

Mechanism of Action: Enzymatic Hydrolysis and Signal Generation

The fundamental principle of a pNP-based assay is the enzyme-catalyzed hydrolysis of an ether or, more commonly, an ester bond. This reaction liberates p-nitrophenol (pNP).

The Chemistry of Detection

The released p-nitrophenol is a weak acid with a pKa of approximately 7.15. At or below neutral pH, it exists predominantly in its protonated, colorless form. However, by increasing the pH of the solution to above 8, the equilibrium shifts decidedly towards the deprotonated p-nitrophenolate anion.[1] This phenolate is resonance-stabilized and exhibits strong absorbance in the visible spectrum, typically between 400 and 410 nm.[1]

The workflow for a typical assay can be visualized as follows:

Caption: Workflow of a pNP-based enzymatic assay.

Applications in Biochemistry and Drug Discovery

The versatility of synthesizing various pNP derivatives allows for the targeting of a wide range of enzymes.

-

Esterases and Lipases: p-Nitrophenyl esters with varying fatty acid chain lengths (e.g., p-nitrophenyl butyrate (C4), p-nitrophenyl octanoate (C8)) are employed to characterize the substrate specificity of esterases and lipases.[3] For example, the Sub1 protein from Streptomyces scabies was shown to have higher activity on shorter chain p-nitrophenyl esters.[3]

-

Phosphatases: p-Nitrophenyl phosphate (pNPP) is a universal substrate for assaying protein, alkaline, and acid phosphatases.[4] Its hydrolysis yields p-nitrophenol and inorganic phosphate. This assay is fundamental in studying signal transduction pathways and for screening phosphatase inhibitors.

-

Thiolases: While less common, p-nitrophenyl esters have been ingeniously used to probe the mechanism of thiolase enzymes like OleA.[5] In this context, the acyl group is transferred from the p-nitrophenyl carrier to the enzyme's active site cysteine.[2][5]

-

Glycosidases: Substrates like p-nitrophenyl-β-D-glucopyranoside are used to measure the activity of β-glucosidases, which are relevant in biofuel research and understanding metabolic disorders.

Experimental Protocol: A General Guide for Esterase Activity

This protocol provides a robust framework for measuring the activity of an esterase using a p-nitrophenyl ester. It must be optimized for the specific enzyme and experimental conditions.

Materials and Reagents:

-

Enzyme solution (purified or as a cell lysate)

-

p-Nitrophenyl ester substrate (e.g., p-nitrophenyl butyrate)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Substrate Solvent (e.g., DMSO or ethanol)

-

Quenching Solution (e.g., 0.1 M Sodium Carbonate, pH 11)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare the reaction buffer and quenching solution and bring them to the desired assay temperature (e.g., 37°C).

-

Prepare a stock solution of the p-nitrophenyl ester substrate (e.g., 100 mM in DMSO). From this, create a series of working solutions at various concentrations by diluting with the reaction buffer.

-

-

Standard Curve Generation:

-

To accurately quantify the amount of product formed, a standard curve of p-nitrophenol is essential.

-

Prepare a stock solution of p-nitrophenol (e.g., 1 mM) in the reaction buffer.

-

Create a dilution series (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the final assay volume, including the quenching solution.

-

Measure the absorbance of the standards at 405 nm.

-

Plot absorbance versus concentration and determine the linear regression equation. The slope of this line is related to the molar extinction coefficient.

-

-

Enzyme Assay:

-

Set up the reactions in a 96-well plate. Include appropriate controls (e.g., no enzyme, no substrate).

-

To each well, add the reaction buffer.

-

Add the enzyme solution to the appropriate wells.

-

Pre-incubate the plate at the assay temperature for 5 minutes to ensure thermal equilibrium.

-

Initiate the reaction by adding the p-nitrophenyl ester substrate solution to all wells.

-

Incubate the reaction for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the quenching solution to each well. This will halt enzymatic activity and develop the yellow color.

-

Measure the absorbance of each well at 405 nm.

-

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Using the standard curve, convert the absorbance values into the concentration of p-nitrophenol produced.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme (µmol/min/mg).

-

Data Interpretation and Considerations

Accurate interpretation of results from pNP-based assays requires careful consideration of several factors.

| Parameter | Value/Consideration | Significance |

| Wavelength (λmax) | ~400-410 nm | This is the peak absorbance of the p-nitrophenolate anion. The exact wavelength can be influenced by the buffer composition and pH.[1] |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ in 0.1 N NaOH | This value is crucial for converting absorbance to concentration via the Beer-Lambert law (A = εcl). It should be determined empirically under the specific assay conditions.[4] |

| Assay pH | Reaction: ~7.0-8.0; Quench: >10.0 | The reaction pH should be optimal for the enzyme. The final pH must be high enough to ensure complete conversion of pNP to the colored phenolate.[1] |

| Substrate Solubility | Long-chain pNP esters are hydrophobic | The use of co-solvents like DMSO or detergents like Triton X-100 may be necessary to ensure substrate solubility and can enhance enzyme activity.[3] |

| Linearity | Reaction should be in the linear range | Product formation should be linear with respect to time and enzyme concentration. Substrate depletion should not exceed 10-15%. |

Conclusion

p-Nitrophenyl derivatives are robust and versatile chromogenic substrates that have become indispensable in biochemistry for the characterization of hydrolytic enzymes. Their ease of use, sensitivity, and adaptability to high-throughput formats ensure their continued relevance in both fundamental research and drug discovery. While the specific compound this compound does not feature prominently in the literature, the principles and protocols outlined here for the broader class of pNP substrates provide a solid foundation for any researcher looking to implement these powerful analytical tools.

References

-

Goblirsch, B. R., et al. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2929-2937. Available from: [Link]

-

Broussard, E., et al. (2013). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. Applied and Environmental Microbiology, 79(14), 4286-4296. Available from: [Link]

-

Goblirsch, B. R., et al. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Computational and Structural Biotechnology Journal, 19, 2929-2937. Available from: [Link]

-

Syedd-León, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 27-42. Available from: [Link]

-

PubChem. Compound Summary for CID 145113, this compound. National Center for Biotechnology Information. Available from: [Link]

-

Palíková, I., et al. (2009). Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. Xenobiotica, 39(6), 488-495. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-Nitrophenyl Nonyl Ether: Molecular Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of p-Nitrophenyl nonyl ether, a valuable chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural characteristics, physicochemical properties, and established synthetic routes. The content is structured to provide not only factual data but also expert insights into the causality behind its chemical behavior and analytical validation.

Introduction: The Significance of Aryl Ethers

Aryl ethers, a class of organic compounds featuring an ether linkage to an aromatic ring, are pivotal structural motifs in a vast array of functional molecules. Their applications span from pharmaceuticals and agrochemicals to high-performance polymers. The electronic properties of the aromatic system, significantly influenced by its substituents, dictate the reactivity and utility of the ether. The introduction of a strong electron-withdrawing group, such as a nitro group (-NO₂), in the para position dramatically influences the chemical behavior of the ether linkage and the aromatic ring, making p-nitrophenyl ethers like the nonyl derivative particularly interesting for synthetic transformations.

Molecular Identity and Structure

This compound is systematically known as 1-nitro-4-(nonyloxy)benzene.[1][2][3] Its identity is unequivocally established by its unique CAS Registry Number: 86702-46-7.[1][2][3][4]

Chemical Formula and Molecular Weight

The molecular formula of this compound is C₁₅H₂₃NO₃.[1][2] This composition corresponds to a molecular weight of approximately 265.35 g/mol .[1]

Structural Representation

The molecule consists of a benzene ring substituted with a nitro group and a nonyloxy group (-O-(CH₂)₈CH₃) at positions 1 and 4, respectively. This para-substitution pattern is crucial to its chemical properties.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

The structure can also be represented in various line notations:

-

SMILES: CCCCCCCCCOc1ccc([O-])cc1[1]

-

InChI: InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₃ | [1][2] |

| Molecular Weight | 265.35 g/mol | [1] |

| CAS Number | 86702-46-7 | [1][2][3] |

| IUPAC Name | 1-nitro-4-(nonyloxy)benzene | |

| Synonyms | 4-Nitrophenyl nonyl ether, Benzene, 1-nitro-4-(nonyloxy)- | [1][3] |

| Boiling Point | 449-451 K (176-178 °C) at 0.007 bar | [3][4] |

| logP (Octanol/Water) | 4.724 (Calculated) | [1] |

| Water Solubility | -5.59 (log₁₀ mol/L) (Calculated) | [1] |

The high logP value indicates significant lipophilicity and poor water solubility, which is expected due to the long nonyl chain.[1] This property dictates the use of organic solvents for reactions and extractions.

Synthesis of this compound

The most common and industrially relevant method for synthesizing p-nitrophenyl alkyl ethers is the Williamson ether synthesis .[5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this translates to the reaction between a p-nitrophenoxide salt and a nonyl halide.

Reaction Principle

The synthesis proceeds via an Sₙ2 mechanism. The key steps are:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of p-nitrophenol, forming the more nucleophilic p-nitrophenoxide ion. The pKa of 4-nitrophenol is approximately 7.15, meaning a moderately strong base is sufficient for complete deprotonation.[6]

-

Nucleophilic Attack: The p-nitrophenoxide ion attacks the primary carbon of the nonyl halide (e.g., 1-bromononane or 1-iodononane), displacing the halide ion and forming the ether linkage.

The presence of the electron-withdrawing nitro group in the para position enhances the acidity of the phenolic proton, facilitating the first step. It also activates the ring towards nucleophilic aromatic substitution, though this is not the primary pathway under typical Williamson conditions.

Caption: Williamson ether synthesis workflow for this compound.

Experimental Protocol

The following is a representative, self-validating protocol for the laboratory-scale synthesis of this compound.

Materials:

-

p-Nitrophenol

-

1-Bromononane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable polar aprotic solvent like acetone or DMF.

-

Rationale: K₂CO₃ is a cost-effective base, strong enough to deprotonate the phenol. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without solvating the nucleophile excessively.

-

-

Addition of Alkyl Halide: Add 1-bromononane (1.1 eq) to the stirring mixture.

-

Rationale: A slight excess of the alkyl halide ensures the complete consumption of the limiting p-nitrophenol.

-

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the p-nitrophenol spot disappears.

-

Self-Validation: TLC provides a direct visual confirmation of the consumption of starting material and the formation of a new, less polar product spot.

-

-

Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Rationale: The aqueous washes remove any remaining inorganic salts and DMF. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Self-Validation: The purity of the final product should be confirmed by NMR and Mass Spectrometry.

-

Structural Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis. Each technique provides unique information that, when combined, offers an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the aliphatic nonyl chain. The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene ring. The signals for the nonyl chain will appear in the upfield region, with the methylene group attached to the ether oxygen (-O-CH₂-) appearing as a triplet at a distinct downfield shift compared to the other CH₂ groups.

-

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon environments. Key signals include the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded, and the carbons of the nonyl chain.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3][4]

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching: ~2950-2850 cm⁻¹

-

Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. These are highly characteristic of the nitro group.

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

Aryl-Alkyl C-O stretching: A strong band around 1250 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.[2][3]

-

The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 265).

-

Common fragmentation patterns would involve cleavage of the ether bond and loss of the nonyl chain.

Applications and Relevance

While specific, large-scale applications for this compound are not extensively documented in mainstream literature, p-nitrophenyl ethers and esters serve as crucial tools and intermediates in several scientific domains:

-

Organic Synthesis: The nitro group can be readily reduced to an amine, providing a pathway to synthesize 4-alkoxyanilines, which are valuable building blocks for pharmaceuticals and dyes.[7]

-

Biochemical Probes: p-Nitrophenyl esters are widely used as chromogenic substrates for assaying various enzymes, such as lipases and cutinases.[8][9] The enzymatic cleavage of the ester releases p-nitrophenol, which is a yellow-colored compound that can be quantified spectrophotometrically. While the subject molecule is an ether, the principle highlights the utility of the p-nitrophenyl moiety in biochemical studies.

-

Radiolabelling: 4-Nitrophenyl (PNP) activated esters have been shown to be superior synthons for the indirect radiofluorination of biomolecules for applications in positron emission tomography (PET).[10]

Conclusion

This compound is a well-defined organic molecule with a straightforward synthesis via the Williamson ether reaction. Its structure is characterized by the presence of a polar p-nitrophenyl group and a nonpolar nonyl chain, rendering it highly lipophilic. The robust protocols for its synthesis and the clear spectroscopic signatures for its validation make it an accessible compound for research purposes. Its utility primarily lies as a synthetic intermediate, leveraging the reactivity of the nitro group and the stability of the ether linkage for the construction of more complex molecular architectures relevant to medicinal chemistry and materials science.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 86702-46-7). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl p-nitrophenyl ether. Retrieved from [Link]

-

ACS Publications. (2021). p-Nitrophenyl Esters Provide New Insights and Applications for the Thiolase Enzyme OleA. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bis(p-nitrophenyl) ether. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Nitrophenyl o-tolyl ether. In PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. In PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. In PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

Sources

- 1. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-Nitrophenyl nonyl ether (CAS: 86702-46-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrophenyl nonyl ether, with the CAS number 86702-46-7, is a nitroaromatic compound that belongs to the class of p-nitrophenyl ethers.[1][2][3] While extensive research on the specific biological activities of the nonyl ether derivative is not widely documented, the p-nitrophenyl ether and ester moieties are of significant interest in various fields of biochemical research. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed protocol for its synthesis via the Williamson ether synthesis, its potential applications, particularly as an enzyme substrate, and essential safety and handling information.

Chemical and Physical Properties

This compound is also known as 1-nitro-4-(nonyloxy)benzene.[1][2] It possesses a molecular formula of C15H23NO3 and a molecular weight of approximately 265.35 g/mol .[1] The structure consists of a nonyl alkyl chain linked to a p-nitrophenol group through an ether bond.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C15H23NO3 | PubChem[1] |

| Molecular Weight | 265.35 g/mol | PubChem[1] |

| CAS Number | 86702-46-7 | Cheméo[2] |

| IUPAC Name | 1-nitro-4-(nonyloxy)benzene | PubChem[1] |

| LogP (Octanol/Water) | 4.724 (Calculated) | Cheméo[2] |

| Water Solubility | -5.59 (Log10 WS in mol/l, Calculated) | Cheméo[2] |

| Boiling Point | 748.52 K (Calculated) | Cheméo[2] |

Spectral Information

Definitive characterization of this compound relies on various spectroscopic techniques. Available data indicates the following:

-

1H NMR Spectra: Data is available from sources such as Sigma-Aldrich.[1]

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center has data available for this compound.[1]

-

IR Spectra: Infrared spectroscopy data can also be found from various suppliers.[1]

Synthesis of this compound: The Williamson Ether Synthesis

The most common and effective method for the preparation of asymmetrical ethers like this compound is the Williamson ether synthesis.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group.[4][5][6]

Reaction Scheme

Caption: General workflow of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis of substituted nitroaromatics.[4][6]

Materials:

-

p-Nitrophenol

-

1-Bromononane (or 1-iodononane)

-

Anhydrous potassium carbonate (K₂CO₃), finely pulverized

-

Anhydrous acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine p-nitrophenol (1 equivalent) and anhydrous potassium carbonate (2 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension.

-

Addition of Alkylating Agent: Slowly add 1-bromononane (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (for acetonitrile, approx. 82°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

Work-up:

-

Once the reaction is complete (as indicated by the disappearance of the p-nitrophenol spot on TLC), allow the mixture to cool to room temperature.

-

Filter the solid salts and wash them with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a 5% sodium hydroxide solution to remove any unreacted p-nitrophenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

-

Applications in Research and Development

While direct applications of this compound in drug development are not extensively documented, its structural motifs suggest its primary utility as a substrate in enzymatic assays.

Enzyme Substrate for Hydrolases

p-Nitrophenyl esters and ethers are widely used as chromogenic substrates for various hydrolytic enzymes, including esterases and lipases.[7][8] The enzymatic cleavage of the ether or ester bond releases p-nitrophenol, which, upon deprotonation to the p-nitrophenolate ion under basic conditions, produces a distinct yellow color that can be quantified spectrophotometrically.[8][9]

The long nonyl chain of this compound makes it a potentially useful substrate for studying enzymes with a preference for hydrophobic substrates, such as certain lipases or esterases. The rate of hydrolysis can be monitored by measuring the increase in absorbance at approximately 400-415 nm, allowing for the determination of enzyme kinetics.[8][9][10]

Caption: Assay principle for enzymatic hydrolysis of this compound.

Safety and Handling

As no specific toxicological data for this compound is readily available, a cautious approach to handling is imperative, based on data from structurally related compounds such as p-nitrophenol and other nitrophenyl ethers.

-

p-Nitrophenol: This precursor is known to be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[11]

-

Other Nitrophenyl Ethers: Some nitrophenyl ethers are reported to cause skin and eye irritation.[12][13] Inhalation may lead to respiratory tract irritation, and ingestion can cause gastrointestinal issues.[12]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable research chemical, primarily due to its potential as a chromogenic substrate for studying hydrolytic enzymes that act on hydrophobic molecules. Its synthesis is straightforward, relying on the well-established Williamson ether synthesis. While its direct biological activities remain to be thoroughly investigated, its utility in biochemical assays is clear. Researchers and drug development professionals should handle this compound with care, adhering to safety protocols established for related nitroaromatic compounds.

References

-

Toxicologic studies on 2,4-dichlorophenyl-p-nitrophenyl ether. PubMed. Available at: [Link]

-

p-NITRODIPHENYL ETHER. Organic Syntheses Procedure. Available at: [Link]

-

Williamson Ether Synthesis. University of Arizona. Available at: [Link]

-

-

The Williamson Ether Synthesis. Assumption University. Available at: [Link]

-

-

Williamson Ether Synthesis. Utah Tech University. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

Material Safety Data Sheet - 2-Nitrophenyl Octyl Ether, 98%. Cole-Parmer. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Provisional Peer Reviewed Toxicity Values for p- Nitrophenol. United States Environmental Protection Agency. Available at: [Link]

-

Chemoprotective properties of chlorophyllin against vinyl carbamate, p-nitrophenyl vinyl ether and their electrophilic epoxides. PubMed. Available at: [Link]

-

Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. MDPI. Available at: [Link]

-

Isocyanic acid, p-nitrophenyl ester. Organic Syntheses Procedure. Available at: [Link]

-

Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay. DergiPark. Available at: [Link]

-

p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect. Available at: [Link]

-

Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI. Available at: [Link]

-

Help differentiating nitrophenyl substrates - Bio grad student question. Reddit. Available at: [Link]

-

Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available at: [Link]

-

A simple enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside, a chromogenic substrate for assay and differentiation of endoxylanases. ResearchGate. Available at: [Link]

-

Enzymatic hydrolysis reaction of p-nitrophenyl butyrate. ResearchGate. Available at: [Link]

-

Chemical Properties of this compound (CAS 86702-46-7). Cheméo. Available at: [Link]

-

This compound. NIST WebBook. Available at: [Link]

-

Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PMC. Available at: [Link]

-

Optimization of p-nitrophenyl ethanol ether synthesis. ResearchGate. Available at: [Link]

-

p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. PubMed. Available at: [Link]

-

pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. Available at: [Link]

-

2-Nitrophenyl pentyl ether. PubChem. Available at: [Link]

-

Characterisation of a new family of carboxyl esterases with an OsmC domain. Edinburgh Research Explorer. Available at: [Link]

-

Evidence on the 2-nitrophenyl octyl ether (NPOE) facilitating Copper(II) transport through polymer inclusion membranes. ResearchGate. Available at: [Link]

-

4-Nitrophenol. PubChem. Available at: [Link]

Sources

- 1. This compound | C15H23NO3 | CID 145113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (CAS 86702-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. 2-Nitrophenyl pentyl ether | C11H15NO3 | CID 231833 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of p-Nitrophenyl nonyl ether

This guide provides a detailed examination of the solubility characteristics of p-Nitrophenyl nonyl ether (CAS: 86702-46-7). In the absence of extensive publicly available experimental data, this document synthesizes theoretical principles, physicochemical properties, and insights from analogous structures to predict its solubility profile. Crucially, it provides an authoritative, field-proven experimental protocol for researchers to determine thermodynamic solubility with high fidelity, ensuring a foundation for reliable downstream applications in drug discovery and chemical synthesis.

Physicochemical Characterization and Structural Analysis

Understanding the solubility of a molecule begins with its structure. This compound is an amphiphilic compound, possessing distinct regions of high and low polarity. Its behavior in different solvents is a direct result of the interplay between these two regions.

-

Polar Head Group: The p-nitrophenyl moiety is electron-rich and polar. The nitro group (NO₂) is a strong electron-withdrawing group, creating a significant dipole moment. The ether linkage (-O-) contains lone pairs of electrons and can act as a hydrogen bond acceptor.

-

Nonpolar Tail: The nonyl chain (-(CH₂)₈CH₃) is a long, saturated hydrocarbon tail. It is nonpolar, lipophilic, and interacts primarily through weak van der Waals forces (London dispersion forces).

This dual nature is quantified by its physicochemical properties, which strongly suggest low aqueous solubility and high lipophilicity.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO₃ | [1][2] |

| Molecular Weight | 265.35 g/mol | [1][3] |

| Octanol/Water Partition Coeff. (logP) | 4.724 (Calculated) | [3] |

| Water Solubility (log₁₀WS) | -5.59 (Calculated, in mol/L) | [3] |

The high logP value indicates a strong preference for nonpolar, lipid-like environments over aqueous ones. The calculated water solubility is exceedingly low, reinforcing this characteristic.

Caption: Experimental workflow for the Shake-Flask method.

Conclusion

This compound is a molecule with a pronounced amphiphilic character. Its long nonyl chain dictates a high solubility in nonpolar organic solvents and its polar p-nitrophenyl head allows for moderate solubility in polar aprotic and short-chain alcohol solvents. Its solubility in water is predicted to be extremely low. While these predictions offer a strong directional guide for solvent selection, they underscore the critical need for precise, empirical data in any research or development setting. The provided shake-flask protocol is a robust, self-validating system that serves as the authoritative standard for generating such data, empowering researchers to proceed with confidence in their formulation, synthesis, and screening endeavors.

References

Sources

An In-depth Technical Guide to the Safe Handling of p-Nitrophenyl nonyl ether

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling precautions for p-Nitrophenyl nonyl ether (CAS No. 86702-46-7). As a niche chemical, direct and exhaustive safety data is not always readily available. Therefore, this document synthesizes known physicochemical properties with a conservative risk assessment based on the hazardous characteristics of its structural analogues, namely p-nitrophenol and 4-nonylphenol. This approach ensures a high margin of safety for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. This compound is an aromatic ether combining a nitrophenol head with a nonyl chain tail. Its identity and known physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 86702-46-7 | [1][2][3] |

| Molecular Formula | C₁₅H₂₃NO₃ | [1][2][3] |

| Molecular Weight | 265.35 g/mol | [1][2] |

| IUPAC Name | 1-nitro-4-(nonyloxy)benzene | [2] |

| Synonyms | 4-Nitrophenyl nonyl ether, Benzene, 1-nitro-4-(nonyloxy)- | [1][2] |

| Octanol/Water Partition Coefficient (logP) | 5.8 | [2] |

The high logP value suggests a strong lipophilic character, indicating a potential for bioaccumulation and significant interaction with biological membranes. This property is a critical driver for the stringent handling precautions outlined in this guide.

Hazard Identification and Risk Assessment

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, a reliable hazard profile can be constructed by analyzing its structural components. The molecule contains two key moieties of toxicological concern: the p-nitrophenyl group and the nonylphenyl ether group .

-

Contribution from p-Nitrophenol: Compounds in this class are known to be toxic upon ingestion and harmful in contact with skin.[4][5] They can cause damage to organs through prolonged or repeated exposure.[4][5]

-

Contribution from 4-Nonylphenol: This related compound is classified as causing severe skin burns and eye damage, is suspected of damaging fertility, and is very toxic to aquatic life with long-lasting effects.[6][7] It is also identified as a substance of very high concern (SVHC) due to its endocrine-disrupting properties.

Comprehensive Handling and Exposure Control

A zero-exposure policy should be the guiding principle when working with this compound. This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.

-

Ventilation: The laboratory should be equipped with a general ventilation system that ensures a negative pressure relative to adjacent non-laboratory areas and provides a sufficient number of air changes per hour.

-

Safety Equipment: An eyewash station and an emergency safety shower must be located in immediate proximity to the handling area.[8][9]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as the final barrier between the researcher and the chemical. The selection of PPE must be based on the highest potential hazard.

-

Hand Protection: Due to the lipophilic nature of the compound and the corrosivity of its analogues, standard nitrile gloves may not provide sufficient protection for prolonged contact. It is imperative to use gloves rated for protection against aromatic and ether compounds. Double-gloving is a mandatory practice. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[4]

-